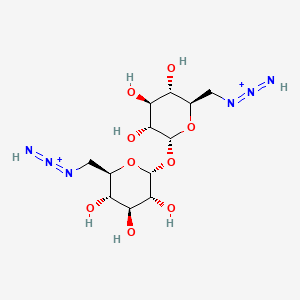

6,6'-Diazido-6,6'-dideoxytrehalose

Description

Structure

3D Structure

Properties

IUPAC Name |

imino-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N6O9/c13-17-15-1-3-5(19)7(21)9(23)11(25-3)27-12-10(24)8(22)6(20)4(26-12)2-16-18-14/h3-14,19-24H,1-2H2/q+2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQFTGGURWUGHN-LIZSDCNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CN=[N+]=N)O)O)O)O)O)O)N=[N+]=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN=[N+]=N)O)O)O)O)O)O)N=[N+]=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N6O9+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6,6 Diazido 6,6 Dideoxytrehalose

Chemo-Selective Chemical Synthesis Approaches

The direct chemical synthesis of 6,6'-diazido-6,6'-dideoxytrehalose from trehalose (B1683222) is a multi-step process that hinges on the selective functionalization of the primary hydroxyl groups at the C6 and C6' positions.

Regioselective Functionalization of Trehalose Scaffolds

The regioselective functionalization of the trehalose scaffold is a cornerstone of synthesizing its derivatives. researchgate.net Trehalose, a symmetric, non-reducing disaccharide, possesses eight hydroxyl groups with varying reactivities. researchgate.net The primary hydroxyl groups at the C6 and C6' positions are the most sterically accessible and nucleophilic, making them preferential sites for chemical modification. nih.gov

One common strategy involves the use of bulky protecting groups, such as trityl groups, which selectively react with the primary hydroxyls. researchgate.net This allows for the subsequent manipulation of the remaining secondary hydroxyl groups. Another approach is the direct selective activation of the primary hydroxyls. For instance, partially trimethylsilylated trehalose can be reacted with trifluoromethanesulfonic anhydride (B1165640). researchgate.net This leads to the formation of a triflate at the 6-position, which is a good leaving group for subsequent nucleophilic substitution. researchgate.net The desymmetrization of the trehalose core can also be achieved through the regioselective reductive ring opening of benzylidene and substituted benzylidene acetals using a diisopropylaluminum hydride (DIBAL) stock solution. rsc.org

Stereocontrolled Introduction of Azide (B81097) Moieties at Primary Hydroxyl Positions

Once the primary hydroxyl groups are selectively activated, typically as tosylates or triflates, the azide functional groups can be introduced via nucleophilic substitution. researchgate.netnih.gov This reaction, usually carried out with sodium azide in a polar aprotic solvent like dimethylformamide (DMF), proceeds with inversion of configuration (S_N2 mechanism). researchgate.net However, given the achiral nature of the primary carbon centers, the stereochemistry of the sugar backbone remains intact.

An efficient synthesis of this compound involves the reaction of trifluoromethanesulfonic anhydride with partially trimethylsilylated hexakis-O-(trimethylsilyl)-α,α-trehalose. researchgate.net The resulting triflate is then displaced with azide, followed by desilylation to yield the final product. researchgate.net Another reported method involves the iodination of the 6 and 6' hydroxyl groups, followed by substitution with sodium azide and subsequent protection of the remaining hydroxyls with acetyl groups. nih.gov The final deprotection step yields the desired this compound.

Challenges in the Regioselective Derivatization of Symmetric Disaccharides

Furthermore, the internal glycosidic bond of disaccharides is susceptible to cleavage under various reaction conditions, particularly acidic ones. nih.gov For example, the use of excess triflic anhydride during the activation of hydroxyl groups can lead to the generation of strong triflic acid, which can cause premature deprotection of other protecting groups. researchgate.net The insolubility of unprotected sugars in many organic solvents also presents a hurdle for chemical modifications. nih.gov

Chemoenzymatic Synthesis Pathways for Trehalose Analogs

Chemoenzymatic approaches offer an attractive alternative to purely chemical methods, often providing high regio- and stereoselectivity under mild reaction conditions. These methods leverage the specificity of enzymes to overcome some of the challenges associated with chemical synthesis.

Exploitation of Trehalose Synthases (e.g., Thermoproteus tenax TreT) for Analog Production

Trehalose synthases (TreT) are enzymes that catalyze the synthesis of trehalose. nih.govnih.gov The TreT from the hyperthermophilic archaeon Thermoproteus tenax is of particular interest for synthetic applications because it is unidirectional, meaning it only catalyzes the formation of trehalose and not its degradation. nih.govnih.gov This enzyme facilitates the conversion of glucose and a nucleotide-activated glucose donor, such as UDP-glucose or ADP-glucose, into trehalose. nih.govresearchgate.net

A key advantage of using T. tenax TreT is its ability to accept modified glucose analogs as substrates, enabling the one-step synthesis of various trehalose analogs. digitellinc.comresearchgate.net This chemoenzymatic strategy has been successfully employed to produce a range of trehalose derivatives. nih.gov

Substrate Tolerance and Scope in Enzymatic Glycosylation

The utility of chemoenzymatic synthesis hinges on the substrate tolerance of the enzymes employed. While highly specific enzymes can be advantageous for certain reactions, broader substrate tolerance is desirable for creating a diverse library of analogs. nih.gov Studies have shown that some trehalose-synthesizing enzymes exhibit remarkable tolerance for unnatural monosaccharide substrates. nih.gov For example, the TreT pathway can convert readily available glucose analogs into the corresponding trehalose analogs. nih.gov

However, the scope of this method is not without limitations. The efficiency of the enzymatic reaction can be influenced by the nature of the modification on the glucose substrate. nih.gov Furthermore, while enzymes like lipases have been used for the regioselective modification of trehalose at the C6 position, their substrate solubility and specificity can limit the diversity of amenable substrates. nih.govnih.gov

| Synthetic Approach | Key Features | Advantages | Challenges |

| Chemo-Selective Synthesis | Multi-step process involving protection, activation, and substitution. | Well-established chemical principles. | Requires multiple protection/deprotection steps, potential for side reactions and glycosidic bond cleavage. researchgate.netnih.govresearchgate.net |

| Chemoenzymatic Synthesis | Utilizes enzymes like T. tenax TreT for one-step synthesis from glucose analogs. | High regio- and stereoselectivity, mild reaction conditions. | Dependent on enzyme substrate tolerance, potential for lower yields with highly modified substrates. nih.govnih.gov |

Reactivity and Bioconjugation Chemistry of 6,6 Diazido 6,6 Dideoxytrehalose

Applications of Azide (B81097) Functionality in Bioorthogonal Click Chemistry

Bioorthogonal click chemistry refers to reactions that can proceed in living systems without interfering with native biochemical processes. nih.govaurigeneservices.com The azide group of 6,6'-Diazido-6,6'-dideoxytrehalose is an exemplary bioorthogonal handle, enabling its participation in several powerful ligation reactions. mdpi.com

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its high yields, mild reaction conditions, and remarkable specificity. semanticscholar.orgnih.gov This reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) species. nih.gov The resulting triazole linkage is exceptionally stable to chemical and metabolic degradation. aurigeneservices.com

The dual azide functionalities of this compound allow it to act as a bivalent scaffold, capable of conjugating to two alkyne-modified macromolecules. This can be particularly useful in applications requiring the cross-linking of proteins, nucleic acids, or other biomolecules. springerprofessional.de The reaction's efficiency is often enhanced by the use of copper-coordinating ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), which stabilize the Cu(I) oxidation state and accelerate the catalytic cycle. nih.govscispace.com

Key Features of CuAAC in Bioconjugation:

| Feature | Description |

| High Specificity | The reaction is highly selective for azides and terminal alkynes, minimizing side reactions with other functional groups present in biological systems. |

| Favorable Kinetics | The copper catalyst dramatically accelerates the rate of the cycloaddition, allowing for rapid conjugation at low concentrations. |

| Biocompatible Conditions | The reaction can be performed in aqueous buffers at physiological pH and temperature, making it suitable for modifying sensitive biomolecules. |

| Stable Triazole Product | The resulting triazole linkage is chemically robust and resistant to hydrolysis and enzymatic cleavage. |

A significant advancement in click chemistry for in vivo applications is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction obviates the need for a cytotoxic copper catalyst by employing a strained cyclooctyne, which readily reacts with azides. nih.govresearchgate.net The relief of ring strain in the cyclooctyne provides the thermodynamic driving force for the reaction. magtech.com.cn

This compound can be effectively conjugated to macromolecules functionalized with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), via SPAAC. researchgate.net This metal-free approach is particularly advantageous for live-cell imaging and in vivo studies where copper toxicity is a concern. nih.govresearchgate.net The reaction kinetics of SPAAC can be tuned by modifying the structure of the cyclooctyne. magtech.com.cnnih.gov

Recent research has explored the use of supramolecular chemistry to enhance the efficiency of click reactions. rsc.org Host-guest complexation, for instance, can bring the azide and alkyne reactants into close proximity within a confined molecular environment, thereby accelerating the reaction rate. escholarship.org While specific studies detailing the supramolecular catalysis of click reactions with this compound are emerging, the principle holds significant promise for further optimizing its bioconjugation applications. By encapsulating the reactants, supramolecular hosts can also shield them from the aqueous environment, potentially increasing reaction efficiency and enabling reactions in otherwise challenging conditions. escholarship.org

Derivatization Strategies for Advanced Chemical Probes

The versatility of this compound extends beyond its direct use in click chemistry. The azide groups serve as synthetic handles that can be transformed into other functionalities, enabling the creation of a diverse range of advanced chemical probes. nih.govmdpi.comresearchgate.net

A common and highly useful derivatization of this compound is its reduction to 6,6'-Diamino-6,6'-dideoxytrehalose. nih.gov This conversion is typically achieved through catalytic hydrogenation or with reducing agents like triphenylphosphine (in the Staudinger ligation). The resulting primary amino groups are nucleophilic and can be readily functionalized through a variety of well-established amine-reactive chemistries. researchgate.net

This diamino derivative serves as a valuable intermediate for the synthesis of more complex molecules. For example, the amino groups can be acylated to introduce new functional moieties, alkylated, or used in reductive amination reactions. This chemical tractability allows for the attachment of a wide array of molecules, including drugs, imaging agents, and affinity tags. Research has shown that amination can be an effective method to improve the bioactivity of saccharides. nih.gov

Comparison of Azide and Amine Functionalities for Bioconjugation:

| Functional Group | Key Reactions | Advantages |

| Azide | CuAAC, SPAAC, Staudinger Ligation | Bioorthogonal, highly specific reactivity. |

| Amine | Amide bond formation, reductive amination, isothiocyanate coupling | Versatile reactivity with a wide range of electrophiles. |

The ability to participate in click chemistry makes this compound an excellent component for the construction of fluorescent and other reporter tags. nih.gov By reacting the diazide with an alkyne-modified fluorophore, a fluorescently labeled trehalose (B1683222) probe can be synthesized. researchgate.net These probes are invaluable tools for tracking the localization and dynamics of trehalose in cellular systems.

Furthermore, this compound can be incorporated into more complex reporter systems, such as those based on self-labeling protein tags like HaloTag. nih.gov In such a system, the trehalose derivative could be functionalized with a ligand for the protein tag, allowing for the specific labeling of fusion proteins within a cell. This approach combines the specificity of genetic encoding with the versatility of small-molecule probes.

Applications in Probing Biological Systems and Mechanisms

Metabolic Labeling for Visualization of Mycobacterial Cell Envelope Components

Synthetic trehalose (B1683222) analogues are powerful tools for the metabolic labeling of mycomembrane components, providing insights into their native structures and functions. springernature.comnih.gov These probes have opened new avenues for the specific detection and therapeutic targeting of mycobacterial pathogens. nih.gov

The mycobacterial mycomembrane contains a variety of unique glycolipids, with trehalose monomycolate (TMM) and trehalose dimycolate (TDM) being among the most abundant. springernature.com These molecules are crucial for the structural integrity of the cell wall and for modulating the host immune response. The biosynthesis of these glycolipids is mediated by a family of mycoloyltransferases known as the Antigen 85 (Ag85) complex. These enzymes catalyze the transfer of mycolic acids from one TMM molecule to another to form TDM and free trehalose, or to the arabinogalactan (B145846) layer. academie-sciences.fr

Research has shown that the Ag85 enzymes exhibit considerable substrate promiscuity and can process trehalose analogues modified at various positions. academie-sciences.fr When mycobacteria are supplied with 6,6'-Diazido-6,6'-dideoxytrehalose, the compound is incorporated into TMM and subsequently TDM analogues. This metabolic labeling effectively tags the trehalose-containing glycolipids of the mycomembrane, allowing for their visualization and the study of their dynamics within the live cell envelope. academie-sciences.fracademie-sciences.fr This approach, termed the bioorthogonal chemical reporter strategy, is considered less disruptive to enzymatic processes than using larger, pre-fluorescently labeled trehalose molecules. academie-sciences.fracademie-sciences.fr

Mycolic acids are the hallmark lipids of mycobacteria and are essential for their viability. springernature.com Their biosynthesis is a complex process culminating in the transfer of the completed mycolic acid to trehalose, forming TMM. This critical step is catalyzed by the polyketide synthase Pks13. sciety.org Recent studies have revealed that Pks13 has an exquisite specificity for trehalose, which is required to release the nascent mycolic acid from the enzyme, explaining the essentiality of trehalose for mycobacterial growth. sciety.org

By feeding mycobacteria this compound, researchers can hijack this pathway to study mycolate production. The diazido-trehalose analogue is accepted by Pks13, leading to the formation of TMM analogues carrying the azide (B81097) tags. These tagged TMM molecules then serve as donors for the mycolylation of other cell wall components. academie-sciences.fr This allows scientists to track the flux of newly synthesized mycolic acids into different lipid classes within the cell wall, providing a dynamic view of lipid metabolism and mycomembrane assembly in pathogenic bacteria. nih.gov

Mechanistic Investigations of Mycobacterial Trehalose Transport and Metabolism

Understanding how mycobacteria acquire essential nutrients like trehalose from their environment is key to developing new therapeutic strategies. Azide-modified trehalose analogues have been instrumental in dissecting these transport and metabolic pathways.

In Mycobacterium tuberculosis, the uptake of trehalose from the extracellular environment is handled exclusively by a high-affinity ATP-binding cassette (ABC) transporter known as the LpqY-SugABC system. rsc.orgnih.gov This transporter is essential for recycling trehalose released during cell wall remodeling and is critical for the pathogen's virulence. nih.gov The system's substrate-binding protein, LpqY, is responsible for capturing trehalose in the periplasm before its translocation into the cytoplasm. nih.gov

Structural and molecular recognition studies have provided a unique glimpse into how this transporter functions. It has been demonstrated that LpqY can recognize and bind various trehalose analogues, including those modified with fluorine or azide groups at the 6-position. rsc.orgnih.gov Structural analyses suggest that the substrate-binding pocket of LpqY has sufficient space around the 6-hydroxyl position of trehalose to accommodate larger functional groups like azides. nih.gov This tolerance explains why this compound is effectively imported into the cell, making it a viable probe for studying the downstream metabolic pathways that rely on this essential transport system. academie-sciences.frnih.gov

The ability of mycobacterial enzymes to process unnatural substrates, known as enzymatic plasticity or promiscuity, is a key factor that enables the use of chemical probes. The successful metabolic incorporation of this compound into the mycomembrane is a direct testament to the plasticity of the enzymes involved. academie-sciences.fr

The mycoloyltransferases of the Ag85 complex are prime examples. These enzymes recognize the TMM analogue containing the diazido-trehalose core and effectively transfer its mycolate portion to other acceptors, such as another molecule of TMM or arabinogalactan. academie-sciences.fr This acceptance of a modified substrate highlights the flexibility of the enzyme's active site. Studying the efficiency of incorporation of various trehalose analogues, including this compound, allows researchers to map the structural requirements of these crucial enzymes, providing insights that could be exploited for the rational design of inhibitors that target the cell wall biosynthesis machinery. academie-sciences.frresearchgate.net

Development of Chemical Tools for Mycobacterial Imaging and Detection

The development of rapid and sensitive diagnostics for tuberculosis remains a global health priority. rsc.org Chemical probes based on this compound are at the forefront of innovative strategies for mycobacterial detection and imaging. jenabioscience.comnih.gov

The bioorthogonal nature of the azide groups is central to this application. After mycobacteria are labeled through metabolic incorporation of the diazido-trehalose probe, the cells can be treated with a second reagent, such as a fluorescent alkyne or a biotinylated alkyne, that "clicks" onto the azide. jenabioscience.com This two-step labeling approach offers several advantages:

Specificity: Since the labeling is dependent on the activity of mycobacterial metabolic pathways (trehalose transport and mycolylation), it specifically targets live, metabolically active cells. nih.gov

Minimal Perturbation: The small size of the azide group is less likely to interfere with enzymatic processing compared to a bulky, pre-attached fluorophore. academie-sciences.fr

Versatility: A variety of detection modalities can be employed by choosing different click-chemistry partners, enabling fluorescence microscopy, flow cytometry, or affinity purification for proteomics. nih.govjenabioscience.com

This strategy forms the basis for developing new imaging agents and diagnostic tools capable of detecting mycobacteria rapidly and specifically, even within complex samples. rsc.orgnih.gov

Research Findings Summary

Assessment of Cellular Uptake and Localization Pathways

Understanding how this compound enters the bacterial cell and where it localizes is fundamental to its use as a biological probe. Research has identified the specific transport system responsible for the uptake of trehalose and its analogues in Mycobacterium tuberculosis. This pathway is the LpqY-SugABC ATP-binding cassette (ABC) transporter, which is the sole system for trehalose import into the cytoplasm of mycobacteria. rsc.orgnih.gov

Studies have been conducted to determine if modified trehalose molecules, including this compound, are recognized and transported by this system. One such study synthesized and tested several trehalose analogues to probe their interaction with the LpqY-SugABC transporter. nih.gov The activity of the transporter was assessed by measuring its ATPase activity, which is stimulated by the binding and transport of its substrates.

The results showed that this compound (referred to as YB-04 in the study) is indeed recognized by the LpqY-SugABC transporter. nih.gov However, unlike native trehalose or the fluorine-substituted analogue (YB-06), which significantly stimulated ATPase activity, this compound acted as an inhibitor of the transporter's ATPase function. nih.gov This suggests that while the transporter binds the diazido-analogue, the presence of the larger azide groups at the 6 and 6' positions interferes with the complete transport cycle or subsequent processing, leading to inhibition rather than stimulation. nih.gov Despite this, the recognition and binding by the LpqY-SugABC system confirm the specific pathway for its initial cellular uptake. nih.gov

Once inside the cell, the azide-modified trehalose is processed by enzymes like the Antigen 85 (Ag85) complex, which esterify mycolic acids to the sugar. nih.govnih.gov This leads to the localization of the probe within the mycomembrane, where it is integrated into glycolipids like TMM and TDM. nih.gov This specific localization within the unique outer membrane of mycobacteria is what makes this compound a valuable tool for studying the cell wall architecture and dynamics of these important pathogens. nih.govnih.gov

The table below presents findings from research on the molecular recognition of various trehalose analogues by the M. tuberculosis LpqY-SugABC transporter.

| Compound | Modification | Observed Effect on LpqY-SugABC ATPase Activity |

| Trehalose | None (natural substrate) | Significant stimulation (~14-fold) |

| 6-TreAz (YB-03) | Single azide group at position 6 | Significant stimulation (~12-fold) |

| 6,6'-Diazido-trehalose (YB-04) | Azide groups at positions 6 and 6' | Inhibition |

| 6,6'-difluoro-trehalose (YB-06) | Fluorine atoms at positions 6 and 6' | Stimulation higher than natural trehalose |

This interactive table details the impact of different chemical modifications to trehalose on the activity of its primary transporter in M. tuberculosis, based on findings from Wang et al. (2023). nih.gov

Development of Trehalose Based Advanced Materials

Synthesis of Polymeric Structures via Click Chemistry

The primary route for creating polymeric structures from 6,6'-Diazido-6,6'-dideoxytrehalose is through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govnih.gov This reaction facilitates the step-growth polymerization of the diazido-trehalose monomer with specifically designed co-monomers possessing two terminal alkyne groups. nih.gov This method is highly efficient, proceeding under mild conditions and resulting in high yields and polymers with well-defined structures. nih.gov

One notable application is the synthesis of novel glycopolymers for nucleic acid delivery. In this approach, a protected form, 2,3,4,2',3',4'-hexa-O-acetyl-6,6'-diazido-6,6'-dideoxy-D-trehalose, is polymerized with a series of dialkyne-amide co-monomers. These co-monomers can be designed to contain varying numbers of amine groups, which are crucial for interacting with and encapsulating DNA. After polymerization and subsequent deprotection, water-soluble polycations are formed. The trehalose (B1683222) unit forms the backbone of the polymer, imparting biocompatibility and stability.

The characteristics of the resulting polymers, such as the degree of polymerization, can be controlled to study the structure-activity relationship, for instance, how the number of amine units per repeating segment affects DNA binding and delivery. Research has shown that polymers with degrees of polymerization between 56 and 61 can be reliably obtained through this method.

Table 1: Polymer Synthesis via Click Chemistry

| Monomer 1 (Azide) | Monomer 2 (Alkyne) | Polymerization Method | Resulting Polymer Structure | Key Features |

|---|

Design and Engineering of Hydrogels and Crosslinked Networks

The bifunctional nature of this compound makes it an excellent cross-linking agent for the formation of hydrogels and other crosslinked polymer networks. nih.gov Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large quantities of water, and their properties can be tuned for various biomedical applications. mdpi.com Click chemistry provides a highly efficient and bio-orthogonal method for creating these networks under mild, aqueous conditions, which is suitable for encapsulating sensitive biological molecules or even living cells. nih.govresearchgate.net

The general strategy involves reacting this compound with a polymer that has been functionalized with multiple alkyne groups. rsc.org The azide (B81097) groups on the trehalose derivative react with the alkyne groups on the polymer backbone, forming stable triazole linkages that act as covalent cross-links, leading to the formation of a gel. nih.govrsc.org The mechanical properties and swelling behavior of the resulting hydrogel can be precisely controlled by adjusting the concentration of the cross-linker and the density of alkyne groups on the polymer. This approach allows for the creation of well-defined networks with improved mechanical properties compared to traditionally crosslinked hydrogels. rsc.org

Table 2: Hydrogel Design Using this compound as a Crosslinker

| Polymer Backbone (functionalized) | Crosslinker | Crosslinking Chemistry | Resulting Network | Potential Application |

|---|

Integration into Biocompatible and Functional Material Systems

A primary motivation for using this compound in materials science is to leverage the inherent beneficial properties of trehalose itself. nih.govacs.org Trehalose is a naturally occurring sugar known for its exceptional ability to stabilize proteins and protect biological structures from environmental stress, such as dehydration and temperature fluctuations. acs.orgescholarship.org By incorporating this moiety into synthetic polymers, these properties can be transferred to the resulting material. nih.gov

Materials synthesized using this trehalose derivative are designed to be highly biocompatible and water-soluble. nih.gov The trehalose unit can help prevent the aggregation of nanoparticles in biological media, a critical challenge in drug delivery. For example, glycopolymers synthesized via click polymerization with this compound have been specifically designed to promote the delivery of plasmid DNA (pDNA) in the presence of serum. In these systems, the trehalose component enhances stability and biocompatibility, while other components like oligoamine units facilitate DNA binding and cellular interaction.

Beyond gene delivery, trehalose-based materials are being explored for applications such as protein stabilization and the prevention of amyloid aggregate formation, which is relevant to various neurodegenerative diseases. acs.org The ability to create these functional systems relies on the precise and efficient integration of the trehalose unit, a task for which this compound is exceptionally well-suited.

Table 3: Functional Applications of Integrated Trehalose Materials

| Material System | Integrated Trehalose Function | Target Application | Reference |

|---|---|---|---|

| Trehalose-based polycations | Enhance biocompatibility, water solubility, and stability against aggregation | Gene (pDNA) delivery in serum | nih.gov |

| Trehalose-containing polymers | Stabilization of protein structures | Protein stabilization, prevention of amyloid formation | acs.orgescholarship.org |

Structure Activity Relationship Studies and Analog Development

Positional Isomer Effects on Biological Interactions (e.g., 2-, 3-, 4-, and 6-TreAz analogs)

The positioning of chemical modifications on the trehalose (B1683222) scaffold has a profound impact on how the resulting analog interacts with biological systems, such as metabolic enzymes and transport proteins. The development of trehalose analogs is driven by the need to overcome limitations of the natural sugar, such as its digestion by gut trehalases, which can limit bioavailability. nih.govnih.gov

A clear example of positional isomerism affecting function is seen in lactotrehalose (α-D-galactopyranosyl α-D-glucopyranoside), an analog of trehalose where the hydroxyl group at the C-4 position of one glucose unit is epimerized to the axial position, resulting in a galactose unit. nih.gov This single stereochemical change confers resistance to degradation by both host and microbial trehalases. nih.gov Consequently, lactotrehalose is not readily metabolized and can even act as a competitive inhibitor of intestinal trehalase. mdpi.com This resistance allows for greater systemic bioavailability and enhanced metabolic effects compared to native trehalose. nih.govnih.gov

While direct comparative studies on the biological activities of 2-, 3-, and 4-positional isomers of diazido-dideoxytrehalose are not extensively detailed in the provided results, the principle established by lactotrehalose underscores the sensitivity of biological targets to the precise location of structural modifications. For instance, the trehalose-specific transporter LpqY-SugABC in Mycobacterium tuberculosis (Mtb) is a critical gateway for trehalose uptake. pnas.org The specific recognition and binding of trehalose and its analogs by this transport system are highly dependent on the molecule's three-dimensional structure. pnas.org Any alteration, including the repositioning of the azide (B81097) groups from the 6,6'-positions to the 2,2'-, 3,3'-, or 4,4'-positions, would significantly change the molecule's shape and charge distribution, thereby altering its affinity for the transporter's binding pocket and subsequent uptake into the mycobacterial cell.

| Analog | Structural Modification | Key Biological Effect |

| Lactotrehalose | Epimerization of hydroxyl group at C-4 position | Resists degradation by trehalase; acts as a competitive inhibitor. nih.govmdpi.com |

| 6-TreAz Analogs | Azide groups at the 6,6'-positions | Serve as substrate mimics for metabolic incorporation and as chemical handles for derivatization. nih.govnih.gov |

| Hypothetical 2-, 3-, or 4-TreAz Analogs | Azide groups at other positions | Expected to have altered interactions with transporters and enzymes due to different steric and electronic profiles. |

Impact of Azide Moieties on Molecular Recognition and Substrate Mimicry

The substitution of the primary hydroxyl groups at the 6 and 6' positions of trehalose with azide (N₃) groups is a subtle yet powerful modification that underpins the utility of 6,6'-Diazido-6,6'-dideoxytrehalose. nih.gov The azide group is relatively small and has a polarity similar to the hydroxyl group it replaces. nih.gov This structural and electronic similarity allows the diazido analog to function as a substrate mimic, being recognized and processed by enzymes and transporters involved in natural trehalose metabolism. nih.govnih.gov

In pathogenic mycobacteria like M. tuberculosis, which rely on trehalose for cell wall construction and survival, this mimicry is particularly significant. mdpi.compnas.org Trehalose analogs can be taken up by the bacterium through its natural transport systems, such as the LpqY-SugABC importer. pnas.org Once inside the cell, azide-bearing trehalose analogs (TreAz) can enter various metabolic pathways. nih.gov For example, 6-azido-6-deoxy-trehalose has been shown to interfere with cell wall synthesis in Mycobacterium aurum, inhibiting its growth. mdpi.com

The ability of TreAz analogs to accurately mimic native trehalose in the cellular environment facilitates their use as metabolic probes. nih.gov By being incorporated into mycobacterial metabolic pathways, they allow for the investigation of the "trehalome"—the complete set of trehalose-containing molecules and their metabolic pathways. researchgate.net This mimicry is crucial for applications in diagnostics and therapeutics, as it enables the specific delivery of chemical payloads to mycobacteria. nih.gov

| Feature of Azide Moiety | Consequence for Molecular Recognition | Example Application |

| Small Size | Minimizes steric hindrance, allowing binding to enzyme active sites and transporter proteins. nih.gov | Recognition and uptake by the M. tuberculosis LpqY-SugABC transport system. pnas.org |

| Similar Polarity to Hydroxyl Group | Allows the analog to be treated as a substrate by native metabolic machinery. nih.gov | Incorporation into mycobacterial metabolic pathways, enabling pathway-specific labeling. nih.govresearchgate.net |

| Chemical Handle | Enables bioorthogonal "click chemistry" reactions for attaching probes or drugs. nih.gov | Use as a two-step labeling strategy for imaging live mycobacteria. pnas.orgnih.gov |

Derivatization for Modulated Biological Activity and Specificity

The true versatility of this compound lies in the chemical reactivity of its two azide groups. These azides serve as powerful handles for derivatization, most notably through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry". organic-chemistry.orgnih.govnih.gov This approach allows for the covalent attachment of a vast array of molecules, enabling the modulation of biological activity and the development of highly specific probes and potential drug candidates. nih.govnih.gov

Research has shown that converting the azide groups into other functionalities can directly impact biological activity. In one study, analogs of 6,6'-dideoxytrehalose were synthesized to interfere with mycolylation pathways in the mycobacterial cell wall. nih.gov While the 6,6'-diaminotrehalose and its precursor, this compound, were found to be inactive against M. tuberculosis and M. avium, further derivatization yielded significant activity. nih.gov Specifically, N,N'-dialkylamino and 6,6'-bis(sulfonamido) analogs demonstrated antimycobacterial activity that was dependent on the length of the attached aliphatic chain. nih.gov This highlights how derivatization can be used to fine-tune the molecule's properties to enhance its therapeutic potential.

The click chemistry platform offers a modular approach to derivatization. rsc.org By "clicking" different molecules onto the diazido scaffold, researchers can create derivatives with diverse functions:

Diagnostic Probes: Attaching fluorescent dyes or affinity tags can create probes for imaging and detecting live mycobacteria in various settings, including within infected macrophages or patient sputum samples. pnas.org

Therapeutic Agents: Conjugating cytotoxic drugs could lead to targeted therapies that deliver a toxic payload specifically to mycobacteria, potentially improving efficacy and reducing side effects. nih.gov

Inhibitors: Synthesizing derivatives that mimic the transition state of key enzymes in trehalose metabolism could lead to potent and specific inhibitors of mycobacterial growth. researchgate.net

This ability to easily generate a library of compounds from a single precursor makes this compound a valuable platform for drug discovery and chemical biology. nih.govorganic-chemistry.org

| Precursor Compound | Derivative Class | Key Finding |

| 6,6'-Dideoxytrehalose | This compound | Inactive against M. tuberculosis and M. avium. nih.gov |

| 6,6'-Dideoxytrehalose | 6,6'-Diaminotrehalose | Inactive against M. tuberculosis and M. avium. nih.gov |

| 6,6'-Dideoxytrehalose | N,N'-Dialkylamino analogs | Showed antimycobacterial activity related to aliphatic chain length. nih.gov |

| 6,6'-Dideoxytrehalose | 6,6'-bis(Sulfonamido) analogs | Showed antimycobacterial activity related to aliphatic chain length. nih.gov |

Future Directions and Emerging Research Avenues

Advancements in High-Throughput Synthesis and Derivatization of Trehalose (B1683222) Analogs

The exploration of trehalose analog libraries is crucial for discovering new probes and potential therapeutic agents. However, traditional chemical synthesis of these analogs can be complex and low-yielding. nih.gov Future research is increasingly focused on high-throughput methods to accelerate the synthesis and screening of diverse trehalose derivatives.

Chemoenzymatic synthesis represents a powerful and "greener" alternative to purely chemical routes. nih.gov Enzymes such as trehalose phosphorylases and TreT-type trehalose synthases are being harnessed for the efficient production of trehalose analogs. nih.gov For instance, a combinatorial approach combining chemical synthesis of modified glucose precursors with enzymatic coupling has shown great promise for generating a variety of trehalose analogs with high yields. nih.gov This strategy allows for the introduction of various functional groups, including azides, which are essential for creating probes like 6,6'-diazido-6,6'-dideoxytrehalose.

The development of combinatorial chemistry techniques is enabling the creation of extensive libraries of trehalose analogs. nih.govnih.gov By systematically varying the functional groups at different positions on the trehalose scaffold, researchers can generate a multitude of compounds for high-throughput screening. nih.govnih.govfortunepublish.com This approach, coupled with automated synthesis and screening platforms, will significantly accelerate the discovery of novel trehalose-based molecules with desired biological activities. researchgate.net The "one-bead one-compound" library strategy is one such method that facilitates the rapid screening of large numbers of compounds. nih.gov

Future efforts will likely focus on expanding the enzymatic toolbox for trehalose analog synthesis and refining combinatorial strategies to create more diverse and complex libraries. The development of orthogonal protection and deprotection schemes will also be critical for the regioselective modification of trehalose, allowing for the precise installation of different functionalities.

Multi-Modal Imaging Probes Incorporating this compound

The azide (B81097) groups of this compound serve as versatile chemical handles for the attachment of various imaging agents through bioorthogonal click chemistry. This has paved the way for the development of sophisticated imaging probes. While fluorescence imaging has been a primary application, the future lies in the creation of multi-modal imaging probes that combine the strengths of different imaging techniques. nih.govresearchgate.netnih.gov

A key advantage of multimodal probes is the ability to obtain complementary information from a single agent. For example, a probe that is detectable by both fluorescence microscopy and another modality like magnetic resonance imaging (MRI) or positron emission tomography (PET) can provide both high-resolution anatomical data and sensitive functional information. nih.govresearchgate.net

Recent research has demonstrated the potential of using azido-trehalose analogs in multimodal imaging. One study utilized an azido-trehalose derivative as a photothermal probe, which could be visualized alongside a fluorescent signal, enabling dual-modality imaging in live cells. nih.gov Another promising direction is the development of PET probes based on trehalose analogs. Fluorinated trehalose derivatives have been successfully used for PET imaging of mycobacterial infections, highlighting the potential for developing PET probes from azido-trehalose precursors. researchgate.net

Future advancements in this area will involve the design and synthesis of novel multimodal probes that incorporate this compound as a scaffold. This could involve attaching chelating agents for MRI contrast agents or radiolabels for PET and single-photon emission computed tomography (SPECT) imaging, alongside a fluorophore. The development of such probes will enable more comprehensive and accurate in vivo imaging of biological processes where trehalose metabolism is involved.

Integration with Advanced Analytical Techniques for Mechanistic Elucidation

Understanding the precise molecular mechanisms by which this compound and its derivatives interact with biological targets is crucial for their effective application. The integration of advanced analytical techniques is providing unprecedented insights into these interactions.

Mass spectrometry (MS) , particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become an indispensable tool for the sensitive and specific quantification of trehalose and its analogs in complex biological samples. nih.govnih.govoup.com This technique allows researchers to track the metabolic fate of these compounds within cells and organisms, providing crucial information about their uptake, transport, and incorporation into biomolecules. nih.govnih.gov For instance, LC-MS/MS can differentiate between endogenous trehalose and exogenously supplied, isotopically labeled analogs, enabling detailed metabolic flux analysis. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method to study the conformation and interactions of trehalose analogs in solution. nih.gov Techniques like saturation transfer difference (STD) NMR can identify the binding epitopes of these analogs when they interact with proteins, revealing which parts of the molecule are in close contact with the target. nih.gov Furthermore, NMR can be used to probe subtle conformational changes in both the trehalose analog and its binding partner upon complex formation, providing a detailed picture of the recognition process. nih.gov By observing changes in chemical shifts and nuclear Overhauser effects (NOEs), researchers can map the interaction surfaces and understand the dynamics of binding. nih.gov

The combined application of these techniques will be instrumental in elucidating the mechanisms of action of trehalose-based probes and inhibitors. Future research will likely see a greater emphasis on using these methods in a complementary fashion to gain a holistic understanding of how these molecules function at a molecular level.

Computational Modeling and Prediction of Trehalose Analog Interactions

Computational modeling and molecular dynamics (MD) simulations are becoming increasingly important tools for predicting and understanding the interactions of trehalose analogs with biological systems. nih.govnih.gov These in silico approaches can provide atomic-level insights that are often difficult to obtain through experimental methods alone. nih.govnih.gov

Molecular dynamics simulations can be used to study the behavior of this compound and its derivatives in various environments, such as in aqueous solution or in the presence of lipid membranes or proteins. nih.govnih.gov These simulations can reveal how the introduction of the azido (B1232118) groups affects the conformational flexibility of the trehalose molecule and its interactions with surrounding molecules. For example, MD simulations have been used to investigate the interaction of trehalose with phospholipid bilayers, showing how it can replace water molecules at the membrane surface and form hydrogen bonds with the lipid headgroups. nih.govnih.gov

Predictive modeling of protein-ligand binding affinity is another rapidly developing area that holds great promise for the study of trehalose analogs. nih.govnih.govdiva-portal.org By using scoring functions and machine learning algorithms, it is possible to predict how strongly a particular trehalose analog will bind to a target protein. nih.govnih.govdiva-portal.org This can be used to virtually screen large libraries of trehalose derivatives to identify the most promising candidates for further experimental investigation, thereby saving significant time and resources. nih.govnih.govdiva-portal.org

Q & A

Q. What are the established synthetic routes for 6,6'-Diazido-6,6'-dideoxytrehalose, and what critical reaction conditions ensure high yield and purity?

The synthesis begins with α,α'-trehalose, which undergoes selective iodination at the 6,6'-positions using iodine (I₂) and triphenylphosphine (PPh₃) to form a di-iodide intermediate. This intermediate is then subjected to nucleophilic substitution with sodium azide (NaN₃) to replace the iodine atoms with azide groups, yielding the diazido derivative. Critical conditions include:

- Strict anhydrous environments to prevent side reactions (e.g., hydrolysis of intermediates).

- Controlled reaction times and temperatures to optimize substitution efficiency.

- Use of polar aprotic solvents (e.g., dimethylformamide) to enhance nucleophilicity of azide ions.

Post-synthesis, purification via column chromatography or recrystallization is essential to isolate the product .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral signatures distinguish it from related trehalose derivatives?

Key techniques include:

- ¹H/¹³C NMR : Absence of hydroxyl proton signals at the 6,6'-positions and distinct shifts for azide-bearing carbons (~60-70 ppm in ¹³C NMR).

- Infrared (IR) Spectroscopy : Strong absorption bands at ~2100 cm⁻¹ (N₃ stretching) confirm azide incorporation.

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₂H₂₀N₆O₁₀: 408.12, observed: 408.11).

Comparisons with precursors (e.g., di-iodide or di-amine derivatives) help resolve ambiguities in spectral assignments .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when synthesizing this compound, particularly regarding unexpected byproducts or incomplete substitution?

Contradictions often arise from:

- Residual hydroxyl groups : Detected via residual O–H stretches in IR (~3400 cm⁻¹) or unexpected proton signals in NMR. Solution: Prolong reaction times or increase azide equivalents.

- Byproducts from incomplete iodination : Monitor reaction progress with thin-layer chromatography (TLC) and re-iodinate if necessary.

- Solvent impurities : Use deuterated solvents for NMR and ensure rigorous drying of reagents.

2D NMR techniques (e.g., HMBC, COSY) can map connectivity and confirm substitution completeness .

Q. What methodological considerations are critical when utilizing this compound as an intermediate for further functionalization, such as in Staudinger ligation or click chemistry?

Key considerations include:

- In situ reduction of azides : The di-azide intermediate is often reduced to a di-amine (e.g., using PMe₃ in Staudinger reactions), which is highly reactive and must be used immediately to avoid degradation.

- Coupling conditions : For amide bond formation, activate carboxylic acids with HBTU/DIPEA and maintain anhydrous conditions.

- Purification challenges : Hydrophobic derivatives (e.g., lipid-conjugated trehalose) require gradient silica chromatography or reverse-phase HPLC .

Q. What reaction mechanisms underpin the substitution of hydroxyl groups with azide in the synthesis of this compound, and how do solvent polarity and nucleophilicity influence the reaction kinetics?

The substitution proceeds via an Sₙ2 mechanism :

- Iodination : I₂/PPh₃ converts hydroxyls to iodides, creating a good leaving group.

- Azide substitution : Azide ions attack the electrophilic carbon at the 6,6'-positions, displacing iodide.

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) stabilize the transition state and enhance azide nucleophilicity. Kinetic studies show reaction rates increase with solvent polarity and azide concentration .

Q. How should researchers design control experiments to validate the complete substitution of hydroxyl groups by azide in this compound, especially when spectroscopic data shows residual hydroxyl signals?

Controls should include:

- Negative controls : Synthesize and characterize intermediates (e.g., di-iodide) to benchmark spectral profiles.

- Quantitative NMR : Integrate proton signals to calculate substitution efficiency.

- Elemental analysis : Verify nitrogen content to confirm azide incorporation.

- Reaction spiking : Add trace amounts of unreacted trehalose to synthetic mixtures and compare spectra to detect contamination .

Data Highlights from Key Studies

- Yield Optimization : Anhydrous conditions improved yields from ~60% to 85% in fluorinated trehalose analogs, a strategy applicable to diazido synthesis .

- HRMS Validation : For 6,6'-Dideoxy-di-(2-O-benzyl-4-octadecyloxy-benzoylamido)-trehalose, HRMS confirmed [M+H]⁺ at 1117.7513 (calc. 1117.7509), demonstrating precision in mass analysis .

- IR Diagnostics : Azide stretches at 2100 cm⁻¹ were absent in precursor spectra, confirming successful substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.